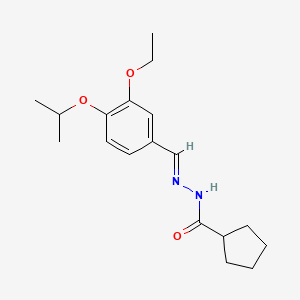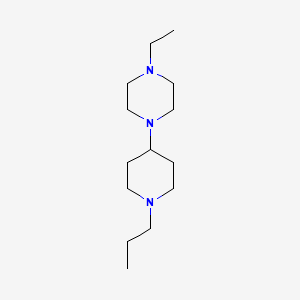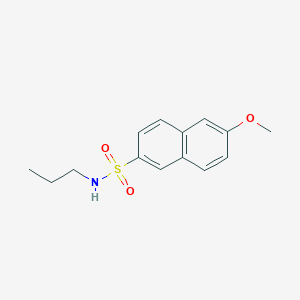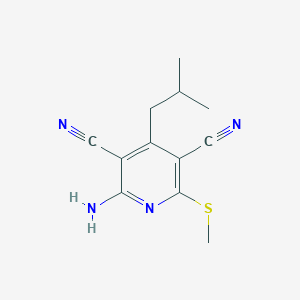
N'-(3-ethoxy-4-isopropoxybenzylidene)cyclopentanecarbohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N'-(3-ethoxy-4-isopropoxybenzylidene)cyclopentanecarbohydrazide, also known as EIBC, is a chemical compound that has been widely studied for its potential applications in scientific research. EIBC is a hydrazide derivative that has been synthesized through a number of different methods, each of which has its own advantages and limitations. In
Mecanismo De Acción
The mechanism of action of N'-(3-ethoxy-4-isopropoxybenzylidene)cyclopentanecarbohydrazide is not fully understood, but it is believed to involve the inhibition of certain enzymes or proteins that are involved in cell growth and proliferation. This compound has been shown to inhibit the activity of the enzyme tyrosine kinase, which is involved in the regulation of cell growth and differentiation. Additionally, this compound has been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects, including the inhibition of cell growth and proliferation, the induction of apoptosis, and the inhibition of bacterial growth. This compound has also been shown to have anti-inflammatory and antioxidant properties, making it a potential candidate for the development of new anti-inflammatory and antioxidant drugs.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N'-(3-ethoxy-4-isopropoxybenzylidene)cyclopentanecarbohydrazide has a number of advantages for use in lab experiments, including its high purity and stability, as well as its ability to inhibit the growth of cancer cells and bacteria. However, this compound also has some limitations, including its potential toxicity and the need for further research to fully understand its mechanism of action and potential side effects.
Direcciones Futuras
There are a number of potential future directions for research on N'-(3-ethoxy-4-isopropoxybenzylidene)cyclopentanecarbohydrazide, including the development of new cancer treatments, the discovery of new antimicrobial agents, and the development of new anti-inflammatory and antioxidant drugs. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential side effects, as well as to explore its potential applications in other areas of scientific research.
Métodos De Síntesis
N'-(3-ethoxy-4-isopropoxybenzylidene)cyclopentanecarbohydrazide can be synthesized through a number of different methods, including the reaction of cyclopentanecarbohydrazide with 3-ethoxy-4-isopropoxybenzaldehyde in the presence of a catalyst. This method has been shown to be effective in producing high yields of this compound with good purity. Other methods of synthesis include the reaction of cyclopentanecarbohydrazide with other aldehydes or ketones, as well as the use of microwave-assisted synthesis.
Aplicaciones Científicas De Investigación
N'-(3-ethoxy-4-isopropoxybenzylidene)cyclopentanecarbohydrazide has been studied for its potential applications in a number of different areas of scientific research, including cancer research, antimicrobial research, and drug discovery. In cancer research, this compound has been shown to inhibit the growth of cancer cells in vitro, making it a potential candidate for the development of new cancer treatments. In antimicrobial research, this compound has been shown to have activity against a number of different bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA). In drug discovery, this compound has been used as a starting point for the development of new drugs with improved efficacy and safety profiles.
Propiedades
IUPAC Name |
N-[(E)-(3-ethoxy-4-propan-2-yloxyphenyl)methylideneamino]cyclopentanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26N2O3/c1-4-22-17-11-14(9-10-16(17)23-13(2)3)12-19-20-18(21)15-7-5-6-8-15/h9-13,15H,4-8H2,1-3H3,(H,20,21)/b19-12+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZMARIFETGHARH-XDHOZWIPSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C=NNC(=O)C2CCCC2)OC(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=C(C=CC(=C1)/C=N/NC(=O)C2CCCC2)OC(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
3.1 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49823569 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]-3-[(4-chlorobenzyl)oxy]-2-propanol dihydrochloride](/img/structure/B5022078.png)

![1-methyl-5-({[3-(3-methyl-1H-pyrazol-1-yl)propyl]amino}carbonyl)-1H-pyrazole-4-carboxylic acid](/img/structure/B5022102.png)

![N-({[4-(4-acetyl-1-piperazinyl)phenyl]amino}carbonothioyl)-2-(4-tert-butylphenoxy)acetamide](/img/structure/B5022111.png)

![methyl 4-[(3-methyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]benzoate](/img/structure/B5022119.png)

![N-(2-{[4-(ethylamino)-6-(1-pyrrolidinyl)-1,3,5-triazin-2-yl]oxy}ethyl)-N'-phenylurea](/img/structure/B5022130.png)
![N-[1-({[3-(1H-imidazol-1-yl)propyl]amino}carbonyl)-2-(4-methoxyphenyl)vinyl]-4-methylbenzamide](/img/structure/B5022144.png)
![1,1'-[1,5-pentanediylbis(oxy)]bis(2,6-dimethyl-4-nitrobenzene)](/img/structure/B5022149.png)
![1-(methylsulfonyl)-N-[(4-phenyltetrahydro-2H-pyran-4-yl)methyl]-4-piperidinecarboxamide](/img/structure/B5022155.png)
![N-methyl-1-(2-phenylethyl)-N-[2-(tetrahydro-2H-pyran-4-yl)ethyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5022156.png)